(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid
Description
Properties
IUPAC Name |
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXKAGUHLIGGRG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCCC(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431181 | |
| Record name | BEN480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189028-94-2 | |
| Record name | (δS)-4-Fluoro-δ-hydroxybenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189028-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BEN480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and pentanoic acid.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 4-fluorophenylmagnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with pentanoic acid under controlled conditions to form the desired this compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Fluorophenyl)-5-oxopentanoic acid.
Reduction: Formation of 5-(4-Fluorophenyl)-5-hydroxypentanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical processes. The hydroxyl group plays a crucial role in hydrogen bonding and stabilization of the compound within biological systems.
Comparison with Similar Compounds
Precursor: 5-(4-Fluorophenyl)-5-oxopentanoic Acid (FPOPA)
- Structure : Differs by the substitution of the hydroxyl group with a ketone at C5.
- Role : FPOPA is the substrate for asymmetric reduction to (5S)-FPHPA.
- Synthetic Performance : Lower yields (66%) in aqueous buffer compared to DES-mediated biocatalysis (84%) .
- Applications : Serves as a precursor but lacks the chiral hydroxyl group required for Ezetimibe’s activity.
Positional Isomer: 5-(2-Fluorophenyl)-5-oxovaleric Acid
- Structure : Fluorine substituent at the ortho position of the phenyl ring instead of para.
- Impact: Altered steric and electronic properties reduce compatibility with C. No direct yield data available, but positional isomerism is known to affect biocatalytic efficiency .
Functional Group Variant: 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
- Structure : Methoxy group replaces fluorine at the para position.
- Impact: Methoxy’s electron-donating nature may reduce electrophilicity of the ketone, slowing reduction kinetics. No yield data reported, but substituent polarity influences reaction rates in similar systems .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent Position | Functional Group | Yield (%) | Enantioselectivity (%) | Key Application |
|---|---|---|---|---|---|
| (5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid | para-F, C5-OH | Hydroxyl | 84–95 | 99.9 | Ezetimibe synthesis |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | para-F, C5=O | Ketone | 66–84 | N/A | Precursor to (5S)-FPHPA |
| 5-(2-Fluorophenyl)-5-oxovaleric acid | ortho-F, C5=O | Ketone | N/A | N/A | Research intermediate |
| 5-(4-Methoxyphenyl)-5-oxopentanoic acid | para-OCH₃, C5=O | Ketone | N/A | N/A | Synthetic intermediate |
Research Findings and Implications
Biological Activity
Overview
(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is an organic compound characterized by a hydroxyl group and a fluorophenyl substituent on a pentanoic acid backbone. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H13FO
- Molecular Weight : 212.22 g/mol
- CAS Number : 189028-94-2
The presence of the hydroxyl group enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets. The fluorophenyl group may increase lipophilicity and influence binding affinity to various receptors and enzymes.
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The compound exhibits binding affinity to specific enzymes, modulating their activity. For example, it has been investigated for its potential role in inhibiting certain metabolic pathways related to inflammation and pain.
- Receptor Modulation : It may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing signal transduction pathways involved in numerous physiological processes .
Pharmacological Effects
Research indicates that this compound possesses several pharmacological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Effects : It has shown potential in alleviating pain, possibly through its action on pain-related receptors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2R,5S)-5-(4-Fluorophenyl)-2-(S)-[(4-fluorophenyl)aminomethyl]-5-hydroxypentanoic acid | Structure | Potential anti-inflammatory effects |
| α-(Trifluoromethyl)styrene derivatives | N/A | Various receptor interactions |
The distinct combination of the hydroxyl and fluorophenyl groups in this compound imparts unique properties that differentiate it from these compounds.
Case Studies
- Study on Anti-inflammatory Activity : A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in vitro. Results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .
- Pain Relief Mechanism Exploration : Another research focused on the analgesic properties of this compound. It was found to interact with pain receptors, suggesting a mechanism for pain relief that warrants further exploration in clinical settings .
Q & A
Q. What are the recommended synthetic routes for (5S)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid, and how can stereochemical purity be optimized?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis, such as using chiral auxiliaries or organocatalysts. For example, the fluorophenyl group can be introduced via Suzuki-Miyaura coupling with a 4-fluorophenylboronic acid precursor. Chiral HPLC (e.g., using a cellulose-based column) is critical for isolating the (5S)-enantiomer and verifying purity (>98% enantiomeric excess). Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization during the hydroxylation step .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : A combination of H NMR, C NMR, and F NMR is essential for confirming the fluorophenyl and hydroxyl moieties. LC-MS with electrospray ionization (ESI) provides molecular weight validation. For stereochemical confirmation, compare experimental optical rotation values with literature data or use X-ray crystallography if single crystals are obtainable. IR spectroscopy can further validate the carboxylic acid and hydroxyl functional groups .
Q. How can researchers mitigate hydrolysis of the hydroxyl group during storage or experimental handling?
- Methodological Answer : Store the compound at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Use anhydrous solvents (e.g., DMF or DMSO) for dissolution, and avoid prolonged exposure to acidic/basic conditions. Stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/v can be added to solutions to inhibit radical-mediated degradation .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in metabolic stability data across different in vitro assays (e.g., microsomal vs. hepatocyte models)?
- Methodological Answer : Discrepancies often arise from differences in enzyme activity or cofactor availability. Conduct parallel assays with standardized protocols (e.g., NADPH concentration, incubation time). Use LC-MS/MS to quantify parent compound and metabolites. Normalize data using control compounds with established metabolic profiles. If hepatocyte data shows higher clearance, investigate phase II conjugation pathways (e.g., glucuronidation) using inhibitors like β-glucuronidase .
Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes, and validate these predictions experimentally?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding poses within CYP3A4 or CYP2D6 active sites. MD simulations (100 ns) assess stability of the enzyme-ligand complex. Experimentally, use recombinant CYP isoforms in inhibition assays (IC determination) and correlate with docking scores. Metabolite identification via HR-MS/MS confirms predicted oxidation sites .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation improve bioavailability?
- Methodological Answer : Low oral bioavailability may result from poor solubility or first-pass metabolism. Develop nanoemulsions or liposomal formulations to enhance solubility. Conduct pharmacokinetic studies in rodent models with IV/PO dosing to calculate absolute bioavailability. Use pro-drug strategies (e.g., esterification of the carboxylic acid) to bypass rapid hepatic clearance. Monitor plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Q. How do structural modifications to the pentanoic acid backbone influence the compound’s selectivity for target enzymes versus off-target receptors?
- Methodological Answer : Perform SAR studies by synthesizing analogs with varying chain lengths (C4–C6) or substituting the hydroxyl group with methoxy/acetyloxy moieties. Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Off-target profiling using a panel of GPCRs or kinases (e.g., Eurofins Cerep panels) identifies structural motifs contributing to selectivity. Correlate results with molecular dynamics simulations of ligand-receptor interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?
- Methodological Answer : 3D models often show reduced sensitivity due to diffusion barriers and stromal interactions. Normalize cytotoxicity data to cell viability metrics (e.g., ATP content vs. resazurin assay). Use immunohistochemistry to assess compound penetration in 3D models. If discrepancies persist, evaluate hypoxia markers (HIF-1α) or drug efflux pumps (P-gp expression) via qPCR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
